Vonoprazan fumarate impurity 15
CAS No.:
Cat. No.: VC18810202
Molecular Formula: C11H6ClFN2
Molecular Weight: 220.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClFN2 |
|---|---|
| Molecular Weight | 220.63 g/mol |
| IUPAC Name | 2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole |
| Standard InChI | InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H |
| Standard InChI Key | BSOGCORCLVVHMH-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[N+]C1=C(NC(=C1)C2=CC=C(C=C2)F)Cl |
Introduction
Structural Identification and Chemical Properties
Molecular Characterization
Impurity 15 is characterized by the IUPAC name 2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole . Key structural features include:
-
Fluorophenyl group: Enhances lipophilicity and metabolic stability.
-
Pyrrole ring: Central to vonoprazan’s pharmacophore but modified with chloro and isocyano substituents .
-
Sulfonyl and methylamine groups: Critical for binding to the H⁺/K⁺-ATPase pump but altered in position compared to the parent drug .
Synthesis Pathways
Impurity 15 forms via:
-
Incomplete sulfonation: Residual intermediates during the reaction of pyridin-3-ylsulfonyl chloride with the pyrrole precursor .
-
Oxidative degradation: Exposure to light or acidic conditions accelerates cleavage of the methylamine side chain .
-
Dimerization: Under high-temperature storage, two impurity molecules may condense, though this is less common .
Analytical Detection and Quantification
HPLC Method Optimization
A validated HPLC protocol separates impurity 15 from vonoprazan and 16 other related substances :
-
Column: Phenyl-bonded silica gel (150 × 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% trifluoroacetic acid (TFA) + 0.1% triethylamine (TEA) in water.
-
B: 0.1% TFA + 0.1% TEA in acetonitrile.
-
-
Gradient: 15% B to 55% B over 25 min.
-
Detection: UV at 254 nm, LOD = 0.02 µg/mL, LOQ = 0.05 µg/mL .
| Parameter | Value |
|---|---|
| Retention Time (min) | 12.3 ± 0.2 |
| Resolution (Rs) | >2.0 vs. vonoprazan |
| Linearity (R²) | 0.9998 (0.05–2.0 µg/mL) |
| Recovery (%) | 98.2–101.5 |
Mass Spectrometric Confirmation
LC-MS/MS analysis reveals key fragments at m/z 361.1 → 245.0 (cleavage of sulfonyl group) and m/z 361.1 → 178.9 (loss of fluorophenyl) . High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 362.0984 (calc. 362.0981) .
Pharmacopoeial Standards and Regulatory Limits
Acceptance Criteria
-
ICH Q3A Guidelines: Maximum daily intake ≤ 1.0 mg/day (0.2% relative to vonoprazan dose) .
-
USP 43-NF 38: Total impurities ≤ 1.0%, with individual unspecified impurities ≤ 0.2% .
Stability Studies
Impurity 15 increases by 0.12% per month under accelerated conditions (40°C/75% RH), necessitating tight control during storage .
Comparative Analysis with Related Impurities
Table 3: Key Impurities in Vonoprazan Fumarate
Mitigation Strategies in Manufacturing
-
Process Optimization:
-
Purification Techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume